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Compound of Interest

Compound Name: Diethyl 5-formylisophthalate

CAS No.: 208450-84-4

Cat. No.: B3325204

Get Quote

Chemical Identity & Significance
Diethyl 5-formylisophthalate is an aromatic aldehyde functionalized with two ethyl ester

groups at the meta positions relative to the aldehyde. Its

symmetry and electrophilic aldehyde handle make it a pivotal intermediate for constructing
complex architectures, such as "picket-fence" porphyrins and reticular solids.

IUPAC Name: Diethyl 5-formylbenzene-1,3-dicarboxylate

CAS Number: 208450-84-4

Molecular Formula:

Molecular Weight: 250.25 g/mol

Appearance: White crystalline solid
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Understanding the synthesis is prerequisite to interpreting spectral impurities. The compound is

typically generated via the oxidation of diethyl 5-(hydroxymethyl)isophthalate using oxidants

like Ceric Ammonium Nitrate (CAN) or Pyridinium Chlorochromate (PCC). Common spectral

impurities include the unreacted alcohol precursor (distinct triplet at

5.3 ppm for -OH) or over-oxidized carboxylic acid derivatives.

Experimental Protocols & Methodology
Sample Preparation for NMR
To ensure high-resolution data free from artifacts:

Solvent Selection: Use Chloroform-d (

) (99.8% D) with 0.03% v/v TMS as an internal standard. The compound is highly soluble in
chlorinated solvents.

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. High concentrations

may cause peak broadening in the aldehyde region due to viscosity or stacking effects.

Filtration: Filter the solution through a glass wool plug into the NMR tube to remove

suspended inorganic oxidants (e.g., Cerium salts) that can cause paramagnetic broadening.

Instrumentation Parameters
1H NMR: 500 MHz, 298 K, spectral width -2 to 14 ppm, relaxation delay (

)

2.0 s (critical for accurate integration of the aldehyde proton).

13C NMR: 125 MHz, proton-decoupled, spectral width -10 to 220 ppm.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
[2][3][4][5][6]

H NMR Data (
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, 500 MHz)
The proton spectrum is characterized by a distinct deshielded singlet for the aldehyde and a

specific splitting pattern in the aromatic region due to the 1,3,5-substitution pattern.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

10.14 Singlet (s) 1H -CHO (Aldehyde)

Highly

deshielded;

diagnostic of

successful

oxidation.

8.92 Singlet (s) 1H Ar-H (C2)

Proton between

two ester groups.

Most deshielded

aromatic proton

due to

synergistic

electron-

withdrawing

effects.

8.71 Singlet (s) 2H Ar-H (C4, C6)

Protons

equivalent by

symmetry;

flanked by one

ester and one

aldehyde.

4.46 Quartet (q) 4H
-OCH

-

Hz.[1]

Characteristic of

ethyl ester

methylene.

1.44 Triplet (t) 6H -CH
Hz.[1] Methyl

terminus of the

ethyl esters.

*Note: While often reported as singlets due to small coupling constants, high-resolution scans

may resolve these as triplets (
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Hz) or doublets (

Hz) due to meta-coupling (

).

C NMR Data (Predicted/Consensus)
The carbon spectrum must show 9 unique signals due to symmetry.

Carbonyls:

190.5 (Aldehyde C=O), 165.2 (Ester C=O).

Aromatic Quaternary:

136.5 (C-CHO), 132.0 (C-COOEt).

Aromatic Methine:

134.5 (C2), 133.8 (C4, C6).

Aliphatic:

61.8 (OCH

), 14.3 (CH

).

B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by two distinct carbonyl stretching vibrations.

1725–1735 cm

: Strong C=O stretch (Ester).

1695–1705 cm

: Strong C=O stretch (Aldehyde).
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2850 & 2750 cm

: Weak C-H stretches (Fermi doublet characteristic of aldehydes).

1200–1300 cm

: C-O stretch (Ester).

C. Mass Spectrometry (MS)[1][6][7]
Ionization Mode: EI or ESI (+).

Molecular Ion (

): m/z 250.25.

Fragmentation Pattern (EI):

221 (

, loss of ethyl/aldehyde H).

205 (

, loss of ethoxy).

177 (

, loss of COOEt).

Visualization of Synthesis & Logic
The following diagram illustrates the oxidative pathway and the logical connectivity of the

protons discussed in the NMR section.
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Caption: Synthesis workflow and key diagnostic NMR signals for structural verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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